molecular formula C34H42N2O4 B1596651 Belladonna total alkaloids CAS No. 510-25-8

Belladonna total alkaloids

Cat. No.: B1596651
CAS No.: 510-25-8
M. Wt: 542.7 g/mol
InChI Key: AVAUQNOLDJXDPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Belladonnine is a tropane alkaloid found in the belladonna plant . The primary targets of belladonnine are the muscarinic receptors . These receptors play a crucial role in the central nervous system and the parasympathetic nervous system .

Mode of Action

Belladonnine acts as a competitive antagonist at muscarinic receptors . It blocks the binding of acetylcholine, a neurotransmitter, to these receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors . This interaction results in a range of physiological changes.

Biochemical Pathways

The antagonistic action of belladonnine on muscarinic receptors affects various biochemical pathways. It leads to the inhibition of secretions such as dry mouth, tachycardia , pupillary dilation and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .

Pharmacokinetics

These properties play a crucial role in the bioavailability of the compound

Result of Action

The molecular and cellular effects of belladonnine’s action include inhibition of secretions , leading to dry mouth, increased heart rate (tachycardia), dilation of pupils and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .

Action Environment

The concentration of belladonnine and its effects can vary due to environmental factors such as geographical area, harvesting season, soil type, and climatic conditions . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Belladonna total alkaloids can be synthesized through the cyclization of apoatropine. The reaction involves the formation of a dimer of atropic acid and N-methyl tropine belladonnate . The specific reaction conditions for this synthesis include the use of appropriate solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of belladonnine typically involves the extraction of the compound from plants of the Solanaceae family. The extraction process includes the use of solvents to isolate the alkaloids, followed by purification techniques such as chromatography to obtain pure belladonnine .

Chemical Reactions Analysis

Types of Reactions

Belladonna total alkaloids undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert belladonnine into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of belladonnine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of belladonnine depend on the type of reaction. For example, oxidation of belladonnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Belladonna total alkaloids has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Belladonna total alkaloids is similar to other tropane alkaloids such as atropine, hyoscyamine, and scopolamine. it is unique due to its specific chemical structure and the presence of a cyclized dimer of apoatropine . These structural differences contribute to its distinct biological activity and pharmacological properties.

List of Similar Compounds

  • Atropine
  • Hyoscyamine
  • Scopolamine
  • Cocaine (another tropane alkaloid with different pharmacological effects)

This compound’s unique structure and properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIGMSHTUAXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965277
Record name Belladonnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-25-8
Record name Belladonnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belladonnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is belladonnine and how is it formed?

A1: Belladonnine is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). It is formed through the dimerization of apoatropine, another alkaloid found in these plants. This process often occurs as a side reaction during the racemization of l-hyoscyamine to produce atropine. []

Q2: Are there analytical methods to detect belladonnine in the presence of other alkaloids?

A2: Yes, several analytical techniques have been employed to detect and quantify belladonnine, even in the presence of other alkaloids.

  • Spectrophotometry: This method has been used to determine apoatropine and belladonnine levels in atropine samples. []
  • Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique allows for the separation and identification of various tropane alkaloids, including belladonnine, in complex mixtures like Atropa belladonna leaf extracts. []

Q3: Has the structure of belladonnine been elucidated?

A6: While the exact three-dimensional structure might not be extensively published, researchers have successfully prepared and characterized specific salts of belladonnine, such as the diethochlorides of α- and β-belladonnines, using ion-exchange methods. [] This suggests that the structural elucidation of belladonnine has been achieved to a significant extent.

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